molecular formula C16H19N5O10S B014274 S-(2,4-dinitrophenyl)glutathione CAS No. 26289-39-4

S-(2,4-dinitrophenyl)glutathione

Cat. No. B014274
CAS RN: 26289-39-4
M. Wt: 473.4 g/mol
InChI Key: FXEUKVKGTKDDIQ-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of S-(2,4-dinitrophenyl)glutathione involves the conjugation of glutathione with 2,4-dinitrophenyl compounds. This process is significant in the study of glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics through the conjugation with glutathione. The availability of cysteine is a key determinant in the biosynthesis of glutathione, highlighting the tightly regulated nature of GSH synthesis within the cytosol (Lu, 2013).

Molecular Structure Analysis

The molecular structure of S-(2,4-dinitrophenyl)glutathione is characterized by the presence of a glutathione molecule conjugated to a 2,4-dinitrophenyl group. This structure is crucial for its role in detoxification processes. The detailed molecular interactions and stability of this compound can be further explored through techniques such as mass spectrometry, providing insights into its physico-chemical characteristics (Levsen et al., 2005).

Chemical Reactions and Properties

S-(2,4-dinitrophenyl)glutathione participates in various chemical reactions, primarily through its role in the detoxification pathway mediated by GSTs. These reactions are essential for the cellular defense mechanism against harmful compounds. The compound's ability to form conjugates with xenobiotics makes it a valuable tool for understanding the detoxification process and the role of glutathione in liver injury and other pathologies (Chen et al., 2013).

Scientific Research Applications

  • Influence on Hepatocyte Glutathione Status

    S-(2,4-dinitrophenyl)-glutathione impacts the glutathione/glutathione disulfide status of hepatocytes by inhibiting the transport of GSSG into the bile and the activity of the enzyme GSSG reductase (Bilzer et al., 1984).

  • Inhibition of Glutathione S-Transferases

    It acts as a weak inhibitor of rat liver glutathione S-transferases, with the hexyl conjugate being particularly potent (Ong & Clark, 1986).

  • Activity in Rat Liver Plasma Membranes

    The compound demonstrates a high activity in rat liver plasma membrane vesicles, indicative of its potential in cellular transport studies (Kunst et al., 1989).

  • Competitive Inhibition of Enzymes

    It acts as a competitive inhibitor with respect to substrates such as glutathione and 1-Cl-2,4-dinitrobenzene in enzyme kinetic studies (Schramm et al., 1984).

  • Role in ATP-Dependent Transport

    The compound is involved in primary active ATP-dependent transport in human erythrocytes, displaying a linear function with time and vesicle protein (Labelle et al., 1986).

  • Depletion of Erythrocyte Glutathione

    Erythrocyte glutathione can be rapidly depleted by forming 2,4-dinitrophenyl-S-glutathione, providing insights into cellular glutathione dynamics (Awasthi et al., 1981).

  • High-Performance Liquid Chromatography Analysis

    It can be analyzed using high-performance liquid chromatography for specific determination in biological samples (Reed et al., 1980).

  • Excretion in American Cockroaches

    In American cockroaches, S-(2,4-dinitrophenyl) glutathione is excreted as a glutathione conjugate and its mercapturic acid, with significant retention in the abdomen after treatment (Dykstra & Dauterman, 1978).

  • Role in Biliary Transport

    It is involved in the biliary transport of glutathione S-conjugates in the liver, highlighting its importance in hepatic processes (Inoue et al., 1984).

Future Directions

One paper discusses the role of glutathione-mediated conjugation of anticancer drugs . It provides an overview of the mechanisms of glutathione-mediated conjugation of anticancer drugs and discusses the biological importance of glutathione conjugation to anticancer drug detoxification and bioactivation pathways . This knowledge may be noteworthy for improving cancer therapy and preventing drug resistance in cancers .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEUKVKGTKDDIQ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043700
Record name S-(2,4-Dinitrophenyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2,4-dinitrophenyl)glutathione

CAS RN

26289-39-4
Record name L-γ-Glutamyl-S-(2,4-dinitrophenyl)-L-cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26289-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2,4-Dinitrophenyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2,4-dinitrophenyl)glutathione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name S-(2,4-Dinitrophenyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2,4-DINITROPHENYL)GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL4G8D2C8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(s-glutathionyl)-2,4-dinitrobenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
TP Akerboom, V Narayanaswami, M Kunst… - Journal of Biological …, 1991 - Elsevier
Uptake of the thioether S-(2,4-dinitrophenyl)glutathione (DNPSG) in canalicular plasma membrane vesicles from rat liver is enhanced in the presence of ATP and exhibits an overshoot …
Y Matsuda, LF Epstein, Z Gatmaitan, IM Arias - Biochimica et Biophysica …, 1996 - Elsevier
The effect of thiol/disulfide exchange on ATP-dependent S-(2,4-dinitrophenyl)glutathione (GS-DNP) transport was studied in sodium nitrate treated rat liver plasma membrane vesicles. …
M Bilzer, RL Krauth‐Siegel… - European journal of …, 1984 - Wiley Online Library
1 S‐Conjugates of glutathione influence the glutathione/glutathione disulfide (GSH/GSSG) status of hepatocytes in at least two ways, namely by inhibition of GSSG transport into the bile …
G Bartosz, H Sies, TPM Akerboom - Biochemical Journal, 1993 - portlandpress.com
The low-Km and high-Km components of S-dinitrophenyl-glutathione (DNPSG) uptake by inside-out vesicles of human erythrocytes show different pH profiles and inhibition properties …
Number of citations: 37 portlandpress.com
K Niinuma, O Takenaka, T Horie, K Kobayashi… - … of Pharmacology and …, 1997 - ASPET
Eisai hyperbilirubinemic rat (EHBR) is a mutant strain with a hereditary defect in canalicular multispecific organic anion transporter (cMOAT). We examined the uptake and mutual …
Number of citations: 59 jpet.aspetjournals.org
M Iio, H Kawaguchi, Y Sakota, J Otonari… - Bioscience …, 1993 - academic.oup.com
Abstract Effects of twelve flavonoids and five catechins as well as gallic acid on two kinds of glutathione-related enzymes were investigated. Glutathione 5-transferase (EC 2.5.1.18) …
Number of citations: 39 0-academic-oup-com.brum.beds.ac.uk
T Yokooji, T Murakami, K Ogawa… - Journal of pharmacy …, 2005 - Wiley Online Library
The effect of bilirubin treatment on intestinal transport of 2,4‐dinitrophenyl‐S‐glutathione (DNP‐SG), a substrate of multidrug resistance‐associated protein 2 (MRP2), after application of …
KC Chen, HW Dorough - Drug and Chemical Toxicology, 1980 - Taylor & Francis
The formation of glutathione (GSH) conjugate in the detoxification of [Ring-UL- 14 C]-2,4-dinitrobromobenzene (DNBB) was investigated using rat liver cytosolic fraction. The …
YC Awasthi, G Misra, DK Rassin… - British journal of …, 1983 - Wiley Online Library
The incubation of human erythrocytes with 1‐chloro‐2,4‐dinitrobenzene (CDNB) results in almost quantitative conjugation of glutathione (GSH) to form S‐(2,4‐dinitrophenyl) glutathione…
VL Schramm, R McCluskey, FA Emig… - Journal of Biological …, 1984 - Elsevier
Kinetic and binding studies with substrates, products, and a spin-labeled product analogue of glutathione (sl-glutathione) have been used to characterize the kinetic mechanism and …

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